Tetrachloroguaiacol

Descripción

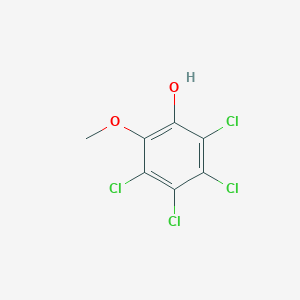

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3,4,5-tetrachloro-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4O2/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZVKLJKDFFSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044155 | |

| Record name | 3,4,5,6-Tetrachloroguaiacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2539-17-5, 97331-56-1 | |

| Record name | Tetrachloroguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2539-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachloroguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002539175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxytetrachlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097331561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5,6-Tetrachloroguaiacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2539-17-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYTETRACHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIU326512E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tetrachloroguaiacol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloroguaiacol (TeCG), with the CAS number 2539-17-5, is a chlorinated phenolic compound derived from guaiacol.[1] It is primarily recognized as a significant environmental contaminant originating from the chlorine bleaching process in pulp and paper mills.[2] Due to the presence of four chlorine atoms on its aromatic ring, this compound exhibits high chemical stability and resistance to degradation, classifying it as a persistent organic pollutant (POP).[1] Its presence in the environment, persistence, and potential for bioaccumulation raise toxicological concerns, particularly regarding its effects on aquatic organisms and its potential to inhibit critical biological transport mechanisms. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its toxicological and degradation pathways.

Physicochemical Properties

The chemical and physical properties of this compound are fundamental to understanding its environmental fate, transport, and biological interactions. These properties have been determined through various experimental and computational methods.

| Property | Value | Reference(s) |

| IUPAC Name | 2,3,4,5-tetrachloro-6-methoxyphenol | |

| CAS Number | 2539-17-5 | |

| Molecular Formula | C₇H₄Cl₄O₂ | |

| Molecular Weight | 261.92 g/mol | |

| Appearance | Off-white solid | |

| Melting Point | 119-121 °C | |

| Boiling Point | 316.0 °C at 760 mmHg; 140-180 °C at 0.01 Torr | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Water Solubility | 1.60 x 10⁻⁵ M (predicted) | |

| pKa | 6.16 ± 0.33 (predicted) | |

| LogP (Octanol-Water Partition Coefficient) | 4.0 - 4.6 | |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | |

| Flash Point | 144.9 °C |

Chemical Reactivity and Stability

This compound's reactivity is largely dictated by the electron-withdrawing nature of the four chlorine atoms and the presence of the hydroxyl and methoxy (B1213986) functional groups on the aromatic ring.

-

Stability : The polychlorinated aromatic ring confers significant chemical stability and resistance to both chemical and biological degradation. This persistence is a key characteristic of its environmental behavior.

-

Oxidation : Under certain conditions, this compound can be oxidized to form corresponding quinones or other derivatives.

-

Electrophilic Substitution : The chlorinated aromatic system is generally deactivated towards electrophilic substitution but can react with strong nucleophiles.

-

Biodegradation : Despite its stability, certain microorganisms are capable of degrading this compound, typically under aerobic conditions. This process is crucial for its eventual removal from contaminated environments.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of this compound's properties and for its quantification in various matrices.

Determination of Melting Point (Capillary Method)

This protocol is a standard method for determining the melting point of a solid crystalline organic compound.

-

Sample Preparation : A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus : A melting point apparatus (e.g., Mel-Temp or Thiele tube) equipped with a calibrated thermometer or a digital temperature sensor is used.

-

Procedure :

-

The capillary tube is placed in the heating block or oil bath of the apparatus, adjacent to the thermometer bulb.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (119-121 °C).

-

The heating rate is then reduced to approximately 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

-

Reporting : The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Determination of Octanol-Water Partition Coefficient (LogP) - OECD 107 Shake Flask Method

The Shake Flask method is a widely used technique for determining the LogP of a chemical substance.

-

Preparation : A solution of this compound is prepared in n-octanol that has been pre-saturated with water. A corresponding volume of water pre-saturated with n-octanol is also prepared.

-

Equilibration : The n-octanol solution and the water are placed in a vessel and shaken vigorously until equilibrium is reached. The vessel is then centrifuged to ensure complete phase separation.

-

Analysis : The concentration of this compound in both the n-octanol and the aqueous phases is determined using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for the analysis of various chlorophenolic compounds in water samples.

-

Sample Preparation and Extraction :

-

An 800 mL water sample is placed in a 1 L separatory funnel.

-

Internal standards (labeled chlorophenolics) are added.

-

The sample is buffered with 25 mL of K₂CO₃ buffer.

-

-

Derivatization : 25 mL of acetic anhydride (B1165640) is added to the buffered sample to acetylate the phenolic hydroxyl group, increasing volatility for GC analysis. The solution is allowed to react for 1 hour.

-

Liquid-Liquid Extraction : The derivatized compounds are extracted from the aqueous phase by adding 100 mL of hexane (B92381) and shaking for 2 minutes. The organic (hexane) layer is collected after phase separation.

-

GC-MS Conditions :

-

GC Column : Thermo Scientific™ TraceGOLD™ TG-Dioxin column (or equivalent).

-

Injector : Splitless injection at a suitable temperature (e.g., 250 °C).

-

Oven Program : An optimized temperature program is used to achieve baseline separation of this compound from other chlorophenolics, typically with a run time of around 25 minutes.

-

Mass Spectrometer : A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.

-

Ionization : Electron Ionization (EI).

-

-

Quantification : Quantification is performed by comparing the peak area of the analyte to that of the internal standard against a calibration curve.

Caption: Experimental workflow for the analysis of this compound.

Toxicological Properties and Mechanism of Action

This compound is classified as moderately toxic by ingestion and is an irritant to the skin and eyes. A key mechanism of its toxicity at the molecular level involves the disruption of renal transport processes.

Inhibition of Renal Organic Anion Transport

This compound has been shown to be a competitive inhibitor of the organic anion transport (OAT) system in the basolateral membrane of renal proximal tubule cells. This system is crucial for the excretion of a wide range of endogenous and exogenous substances, including many drugs and their metabolites.

The OAT system operates via a tertiary active transport mechanism. An outwardly directed dicarboxylate gradient, maintained by a sodium-dicarboxylate cotransporter, drives the uptake of organic anions from the blood into the tubule cell in exchange for a dicarboxylate (e.g., α-ketoglutarate). Being an organic anion itself at physiological pH, this compound competes with other substrates for the binding site on the OAT proteins (such as OAT1 and OAT3), thereby inhibiting their transport and excretion.

Caption: Inhibition of Renal Organic Anion Transport by this compound.

Environmental Fate and Biodegradation

As a persistent organic pollutant, the environmental fate of this compound is of significant interest. Its high LogP value suggests a tendency to partition into organic matter and bioaccumulate in organisms. While resistant to degradation, microbial pathways for its breakdown have been proposed, which are crucial for its ultimate removal from the environment.

Proposed Microbial Degradation Pathway

The microbial degradation of highly chlorinated phenols typically proceeds through a series of enzymatic reactions involving initial hydroxylation or dechlorination, followed by aromatic ring cleavage. For this compound, a plausible aerobic degradation pathway involves the following steps:

-

O-Demethylation : The pathway may be initiated by an O-demethylase enzyme, which cleaves the methyl group from the methoxy moiety to yield tetrachlorocatechol (B74200) .

-

Ring Cleavage : The resulting tetrachlorocatechol is then a substrate for a dioxygenase enzyme, which catalyzes the cleavage of the aromatic ring. This can occur via two main routes:

-

Ortho-cleavage : The ring is cleaved between the two hydroxyl groups, leading to the formation of a chlorinated muconic acid derivative.

-

Meta-cleavage : The ring is cleaved adjacent to one of the hydroxyl groups, yielding a chlorinated hydroxymuconic semialdehyde.

-

-

Further Degradation : The ring-cleavage products are further metabolized through a series of reactions involving dechlorination and oxidation, eventually leading to intermediates of central metabolism, such as succinate (B1194679) and acetyl-CoA, and ultimately mineralization to CO₂, H₂O, and chloride ions.

Caption: Proposed aerobic microbial degradation pathway for this compound.

References

An In-depth Technical Guide to the Synthesis of Tetrachloroguaiacol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and precursors of tetrachloroguaiacol (3,4,5,6-tetrachloro-2-methoxyphenol). This compound is a significant chlorinated phenolic compound, primarily recognized as a byproduct of the chlorine bleaching process in pulp and paper mills. Its synthesis and the identification of its precursors are of considerable interest to environmental scientists and chemists.

Synthesis Pathways and Precursors

This compound is primarily synthesized through the direct chlorination of guaiacol (B22219).[1] Guaiacol, a naturally occurring organic compound, serves as the principal precursor. Lignin (B12514952), a complex polymer found in wood, is a major source of guaiacol and its derivatives, which can then be chlorinated to form this compound.[1] Vanillin and vanillic acid, both lignin-derived phenols, have also been identified as important precursors in the formation of chloroguaiacols.

The primary synthesis route involves the electrophilic aromatic substitution of guaiacol with chlorine. The reaction proceeds stepwise, with the sequential addition of chlorine atoms to the aromatic ring.

Primary Synthesis Pathway: Direct Chlorination of Guaiacol

The most common method for synthesizing this compound is the direct chlorination of guaiacol. This process can be carried out using chlorine gas or other chlorinating agents in a suitable solvent. The reaction proceeds through the stepwise substitution of hydrogen atoms on the aromatic ring of guaiacol with chlorine atoms until all four available positions are chlorinated.

Caption: Direct chlorination of guaiacol to synthesize this compound.

Precursor Pathways from Lignin

Lignin, a major component of wood, is a significant natural source of precursors for this compound. During the pulp and paper bleaching process, lignin is broken down, releasing phenolic compounds such as guaiacol, vanillin, and vanillic acid. These compounds can then react with chlorine to form a variety of chlorinated phenols, including this compound.

Caption: Formation of this compound from lignin-derived precursors.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature. However, based on general principles of electrophilic aromatic substitution and information from related chlorination reactions, the following protocols can be inferred.

Protocol 1: Chlorination of Guaiacol in an Aqueous Solution

This protocol is based on a study of the chlorination of guaiacol as a model for lignin chlorination.

Materials:

-

Guaiacol

-

Chlorine water (aqueous solution of chlorine)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Sodium borohydride (B1222165)

-

Ether

-

Distilled water

Procedure:

-

Prepare a homogeneous aqueous solution of guaiacol (e.g., 128 g of guaiacol in 7 L of water).

-

Cool the solution to 0°C.

-

Slowly add an equimolar amount of aqueous chlorine solution (e.g., 7.5 L of a suitable concentration) to the guaiacol solution over a period of approximately 30 minutes while maintaining the temperature at 0°C.

-

After the addition is complete, add a small amount of a sodium thiosulfate (B1220275) solution to quench any excess chlorine.

-

Adjust the pH of the solution to 9 with sodium hydroxide.

-

Add sodium borohydride to the solution to reduce any quinoidal structures that may have formed.

-

Acidify the solution to precipitate the chlorinated products.

-

Separate the resinous product and extract the aqueous phase sequentially with chloroform and then ether.

-

Combine the organic extracts and the separated resinous product.

-

Purify the crude product by vacuum distillation and/or recrystallization to isolate this compound.

Protocol 2: Chlorination of Guaiacol in Glacial Acetic Acid

This protocol is adapted from a study on the chlorination of lignin model compounds.

Materials:

-

Guaiacol

-

Glacial acetic acid

-

Chlorine gas or a solution of chlorine in glacial acetic acid

-

Sodium thiosulfate solution (0.1 N)

Procedure:

-

Dissolve guaiacol (1-5 mmoles) in glacial acetic acid (25-50 ml).

-

At room temperature, add a 50-100% excess of chlorine dissolved in glacial acetic acid to the guaiacol solution.

-

Monitor the reaction by iodometric titration of the excess chlorine with 0.1 N sodium thiosulfate.

-

The initial rapid phase of the reaction is typically complete within 5-10 minutes.

-

Stop the reaction by adding a 0.1 N solution of sodium thiosulfate.

-

Isolate and purify the this compound from the reaction mixture, likely through extraction and crystallization.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

Quantitative data on the synthesis of this compound is limited in the publicly available literature. The following table summarizes the available information.

| Precursor | Chlorinating Agent | Solvent | Reaction Conditions | Yield of this compound | Reference |

| Guaiacol | Chlorine | Aqueous solution | 0°C, 30 min | Not explicitly stated for this compound, but various chlorinated guaiacols were identified. | [2] |

| Guaiacol | Chlorine | Glacial Acetic Acid | Room temperature, 5-10 min | Not explicitly stated for this compound, but it was isolated as a product. | [3] |

| Guaiacol | Chlorine-containing reagents | Not specified | 20°C to 85°C | >19% (for chlorinated guaiacols) | [1] |

Note: The yields reported often refer to a mixture of chlorinated guaiacols, and specific yields for this compound are not well-documented.

Conclusion

The synthesis of this compound is primarily achieved through the direct chlorination of guaiacol, a compound readily derived from lignin. While the general synthetic pathway is understood, detailed experimental protocols and comprehensive quantitative data remain scarce in the scientific literature. The provided protocols are based on related chemical transformations and offer a starting point for researchers in this field. Further investigation is required to optimize reaction conditions and accurately determine the yields for the specific synthesis of this compound. This guide serves as a foundational resource for professionals engaged in the study and development of chlorinated organic compounds.

References

In-Depth Technical Guide: Environmental Sources of Tetrachloroguaiacol (TCG) Contamination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrachloroguaiacol (TCG), a chlorinated phenolic compound, is a persistent environmental pollutant primarily originating from industrial processes. This technical guide provides a comprehensive overview of the environmental sources of TCG contamination, its concentrations in various environmental compartments, detailed analytical methodologies for its detection, and an exploration of its biotransformation pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the environmental fate and potential toxicological implications of this compound.

Principal Environmental Sources of this compound

The primary anthropogenic source of this compound is the pulp and paper industry.[1] Specifically, TCG is formed during the chlorine bleaching of wood pulp, a process designed to remove residual lignin (B12514952) and brighten the paper product.[1] Lignin, a complex polymer in wood, contains guaiacyl units that become chlorinated and subsequently modified during the bleaching process, leading to the formation of various chlorinated phenols, including TCG.[1]

Another significant, albeit less concentrated, source of chloroguaiacols is the chlorination of drinking water.[2] Lignin-derived phenols, naturally present in water sources, can react with chlorine during disinfection to form chlorinated guaiacols.

The major pathways for the release of TCG into the environment are:

-

Pulp and Paper Mill Effluents: Direct discharge of untreated or inadequately treated wastewater from pulp and paper mills is the most significant route of TCG contamination into aquatic ecosystems.[1]

-

Atmospheric Deposition: Volatilization of TCG from contaminated water bodies and subsequent atmospheric transport can lead to its deposition in remote areas.

-

Leaching from Contaminated Sites: Improper disposal of pulp and paper mill sludge and solid waste can result in the leaching of TCG into soil and groundwater.

Quantitative Data on TCG Contamination

The following tables summarize the reported concentrations of this compound and related chlorinated guaiacols in various environmental matrices. It is important to note that concentrations can vary significantly depending on the proximity to the contamination source, the type of industrial process, and the environmental conditions.

Table 1: Concentrations of Chlorinated Guaiacols in Pulp and Paper Mill Effluents

| Compound | Effluent Type | Concentration Range | Reference |

| This compound | Bleached Kraft Mill Effluent | 1 - 100 µg/L | |

| Trichloroguaiacols | Bleached Kraft Mill Effluent | 10 - 500 µg/L | |

| Dichloroguaiacols | Bleached Kraft Mill Effluent | 5 - 200 µg/L |

Table 2: Concentrations of Chlorinated Guaiacols in Environmental Compartments

| Compound | Matrix | Concentration Range | Reference |

| This compound | Sediment (downstream of mill) | 0.1 - 10 µg/kg dry weight | |

| Trichloroguaiacols | Sediment (downstream of mill) | 1 - 50 µg/kg dry weight | |

| This compound | Fish Tissue (contaminated river) | 0.01 - 1 µg/kg wet weight | |

| Trichloroguaiacols | Fish Tissue (contaminated river) | 0.1 - 5 µg/kg wet weight |

Experimental Protocols for TCG Analysis

The accurate quantification of TCG in environmental samples requires robust analytical methodologies. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable technique.

Sample Collection and Preparation

Water Samples:

-

Collect water samples in amber glass bottles to prevent photodegradation.

-

Acidify the samples to a pH of less than 2 with sulfuric acid to preserve the analytes.

-

Store samples at 4°C and extract within 7 days.

-

Perform liquid-liquid extraction (LLE) with a non-polar solvent such as n-hexane or dichloromethane.

-

Concentrate the extract under a gentle stream of nitrogen.

Sediment and Soil Samples:

-

Collect sediment or soil samples using a stainless-steel grab or corer.

-

Homogenize the sample thoroughly.

-

Air-dry the sample or use a freeze-dryer.

-

Perform Soxhlet extraction or accelerated solvent extraction (ASE) with a mixture of hexane (B92381) and acetone.

-

Clean up the extract using solid-phase extraction (SPE) with silica (B1680970) or florisil (B1214189) cartridges to remove interfering compounds.

Biota Samples:

-

Collect fish or other biological tissues and freeze them immediately.

-

Homogenize the tissue sample.

-

Perform extraction with a solvent mixture such as hexane/dichloromethane.

-

Use gel permeation chromatography (GPC) for lipid removal.

-

Further clean up the extract using SPE.

Derivatization

To improve the chromatographic properties and sensitivity of TCG, derivatization is often necessary. Acetylation with acetic anhydride (B1165640) is a common method to convert the polar phenolic hydroxyl group into a less polar acetate (B1210297) ester.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Splitless injection mode at a temperature of 250°C.

-

Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to ensure separation of all analytes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of the TCG derivative.

-

-

Quantification: Use an internal standard method with a labeled TCG standard for accurate quantification.

Biotransformation of this compound

The environmental fate of this compound is significantly influenced by microbial degradation. Both aerobic and anaerobic microorganisms have been shown to transform chlorinated guaiacols, although this compound is generally more resistant to degradation than its less chlorinated counterparts.

Aerobic Degradation Pathway

Under aerobic conditions, the initial step in the degradation of TCG is often O-demethylation, which is catalyzed by cytochrome P450 monooxygenases or other demethylating enzymes. This reaction removes the methyl group from the guaiacol (B22219) structure, forming tetrachlorocatechol (B74200). The aromatic ring of tetrachlorocatechol can then be cleaved by dioxygenase enzymes through either an ortho- or meta-cleavage pathway, leading to the formation of aliphatic intermediates that can be further metabolized.

Anaerobic Degradation Pathway

In anaerobic environments, such as sediments, reductive dechlorination is a key transformation process. Anaerobic bacteria can sequentially remove chlorine atoms from the aromatic ring of TCG, leading to the formation of less chlorinated guaiacols and eventually guaiacol. The resulting guaiacol can then be further degraded. O-demethylation can also occur under anaerobic conditions.

Visualizations

Signaling Pathway: Hypothetical Aerobic Degradation of this compound

Caption: Hypothetical aerobic degradation pathway of this compound.

Experimental Workflow: Analysis of TCG in Sediment

Caption: Experimental workflow for the analysis of TCG in sediment samples.

Logical Relationship: Sources and Fate of TCG in the Environment

Caption: Environmental sources and fate of this compound.

References

Degradation of Tetrachloroguaiacol in Soil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloroguaiacol (TeCG), a chlorinated phenolic compound, is a significant environmental pollutant primarily originating from the chlorine bleaching process in pulp and paper mills. Its persistence, potential for bioaccumulation, and toxicity necessitate a thorough understanding of its fate in the environment, particularly in soil. This technical guide provides an in-depth overview of the degradation products of this compound in soil, detailing the transformation pathways, experimental methodologies for their study, and the quantitative data available to date.

Anaerobic Degradation Pathway

Under anaerobic conditions, the microbial degradation of this compound proceeds through a stepwise process of de-O-methylation followed by reductive dechlorination. The primary degradation products identified are tetrachlorocatechol, trichlorocatechol, and dichlorocatechol.[1][2][3]

The initial and rate-limiting step is the cleavage of the O-methyl group from this compound, a reaction mediated by anaerobic bacteria, resulting in the formation of tetrachlorocatechol .[1][2] Subsequently, reductive dechlorination occurs, where chlorine atoms are sequentially removed from the aromatic ring. This leads to the formation of trichlorocatechol and, subsequently, 3,5-dichlorocatechol .

The following diagram illustrates the anaerobic degradation pathway of this compound in soil.

Aerobic Degradation Pathway

The aerobic degradation of this compound in soil is less well-documented compared to its anaerobic transformation. While it is expected that aerobic microorganisms can degrade this compound, the specific intermediates and the complete pathway have not been fully elucidated. Studies on other chlorinated phenols suggest that aerobic degradation likely involves hydroxylation and ring cleavage mediated by oxygenase enzymes. However, specific degradation products of this compound under aerobic soil conditions have not been definitively identified in the reviewed literature. Further research is required to characterize the aerobic biodegradation pathway and its products.

Quantitative Data on Degradation

Quantitative data on the degradation kinetics of this compound and its metabolites in soil are limited. The half-life of this compound can vary significantly depending on soil type, microbial population, and environmental conditions such as temperature and redox potential.

| Compound | Condition | Half-life (t½) | Soil Type | Reference |

| Metolachlor (as a proxy for chlorinated herbicide) | Aerobic | 117–154 days | Various | |

| Metolachlor (as a proxy for chlorinated herbicide) | Anaerobic | 65–79 days | Various | |

| Triclocarban | Aerobic | 108 days | Not specified | |

| Triclosan | Aerobic | 18 days | Not specified | |

| Alachlor | Natural Soil | 4.2 ± 0.1 days | Not specified | |

| Alachlor | Sludge-amended Soil | 5.8 ± 0.8 days | Not specified |

Note: Data for this compound is scarce; therefore, data for other chlorinated compounds are provided for context. The degradation rates of this compound are expected to be influenced by similar environmental factors.

Experimental Protocols

The study of this compound degradation in soil typically involves laboratory microcosm experiments designed to simulate environmental conditions. Below are detailed methodologies for conducting such studies and for the analysis of the parent compound and its degradation products.

Soil Microcosm Setup

A soil microcosm study is essential for investigating the biodegradation of this compound under controlled laboratory conditions. This allows for the assessment of its fate and the identification of degradation products.

1. Soil Collection and Preparation:

-

Collect soil from a relevant site. For studies on microbial degradation, soil with a history of contamination may be used to enrich for adapted microorganisms.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize the sample.

-

Characterize the soil properties, including pH, organic matter content, texture, and microbial biomass.

2. Microcosm Assembly:

-

Use glass containers (e.g., serum bottles) of appropriate volume.

-

Add a known weight of the prepared soil to each microcosm.

-

Spike the soil with a known concentration of this compound, typically dissolved in a carrier solvent which is then allowed to evaporate.

-

Adjust the moisture content of the soil to a desired level (e.g., 60% of water holding capacity).

-

For anaerobic studies , purge the microcosms with an inert gas (e.g., nitrogen or argon) and seal with airtight septa. The addition of a reducing agent may be necessary to achieve and maintain anaerobic conditions.

-

For aerobic studies , ensure adequate headspace and periodic ventilation to maintain aerobic conditions.

-

Prepare sterile controls by autoclaving the soil before spiking to distinguish between biotic and abiotic degradation.

3. Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a defined period.

-

At specified time intervals, sacrifice replicate microcosms for analysis.

Extraction and Analysis of this compound and its Metabolites

The accurate quantification of this compound and its degradation products from complex soil matrices requires robust extraction and analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for this purpose.

1. Extraction:

-

Extract the soil samples with an appropriate organic solvent or solvent mixture (e.g., acetone/hexane, dichloromethane).

-

Use techniques such as sonication or pressurized liquid extraction to enhance extraction efficiency.

-

Concentrate the extract to a small volume.

2. Derivatization (Optional but often necessary for polar metabolites):

-

Derivatize the extracts to increase the volatility and thermal stability of the analytes, particularly the catechol metabolites. Common derivatizing agents include silylating agents (e.g., BSTFA) or acetylating agents.

3. GC-MS Analysis:

-

Inject the derivatized or underivatized extract into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full scan mode for the identification of unknown metabolites.

-

Quantify the analytes by comparing their peak areas to those of a calibration curve prepared with authentic standards. The use of an internal standard is recommended to correct for variations in extraction efficiency and instrument response.

The following diagram outlines the analytical workflow for determining this compound and its metabolites in soil.

References

Toxicological Profile of Tetrachloroguaiacol in Aquatic Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of tetrachloroguaiacol (TCG), a chlorinated guaiacol (B22219) derivative often associated with pulp and paper mill effluents, on aquatic life. This document synthesizes available quantitative data, details relevant experimental protocols, and elucidates the known mechanisms of action, including impacts on key signaling pathways.

Quantitative Toxicity Data

The following table summarizes the acute and chronic toxicity of this compound to a range of aquatic organisms, providing key metrics for comparative analysis.

| Test Organism | Species | Endpoint | Duration | Concentration | Reference |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | LC50 | 96 hours | 0.37 mg/L | |

| Fathead Minnow (Pimephales promelas) | No significant effect on larval growth or survival | 7 days | Up to 400 µg/L | [1] | |

| Fathead Minnow (Pimephales promelas) | Significant reduction in egg hatching success | 10 days | 100 µg/L | [1] | |

| Invertebrate | Water Flea (Daphnia magna) | EC50 | 48 hours | 8.3 mg/L | |

| Algae | Green Algae (Selenastrum capricornutum) | EC50 (Growth Inhibition) | 72 hours | Data not available | |

| Green Algae (Scenedesmus subspicatus) | EC50 (Growth Inhibition) | 72 hours | Data not available |

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized aquatic toxicity tests. The following sections detail the general methodologies for the key experiments cited, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short exposure period.

-

Test Species: Rainbow trout (Oncorhynchus mykiss) is a commonly used cold-water species, while fathead minnow (Pimephales promelas) is a standard warm-water model.

-

Test Duration: 96 hours.

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Water temperature, pH, and dissolved oxygen levels are maintained within species-specific optimal ranges.

-

Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to daphnids, which are key invertebrates in freshwater ecosystems.

-

Test Species: Daphnia magna is the most frequently used species.

-

Test Duration: 48 hours.

-

Test Conditions: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance in a static system.

-

Endpoint: Immobilisation, defined as the inability to swim for 15 seconds after gentle agitation.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 for immobilization at 48 hours is calculated.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater algae.

-

Test Species: Commonly used species include Selenastrum capricornutum (also known as Pseudokirchneriella subcapitata) and Scenedesmus subspicatus.

-

Test Duration: 72 hours.

-

Test Conditions: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under continuous light and controlled temperature.

-

Endpoint: Inhibition of cell growth, which can be measured by cell counts, biomass, or chlorophyll (B73375) fluorescence.

-

Data Analysis: The EC50 for growth inhibition is determined by comparing the growth in the test cultures to that of the control.

Fish Early-Life Stage Toxicity Test (Based on OECD Guideline 210)

This test provides information on the chronic effects of a substance on the most sensitive life stages of fish.

-

Test Species: Fathead minnow (Pimephales promelas) is a common test species.

-

Test Duration: The test typically starts with newly fertilized eggs and continues until the larvae are free-swimming and actively feeding.

-

Test Conditions: A flow-through or semi-static system is used to maintain constant exposure concentrations.

-

Endpoints: The primary endpoints are hatching success, larval survival, and growth (length and weight). Developmental abnormalities are also recorded.

-

Data Analysis: The No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) are determined for each endpoint.

Signaling Pathways and Mechanisms of Toxicity

This compound and other chlorophenols exert their toxic effects through several mechanisms at the cellular and molecular levels. The primary mechanism identified for this compound is the uncoupling of oxidative phosphorylation . Additionally, broader toxicological pathways associated with chlorophenols, such as oxidative stress , immunotoxicity , and endocrine disruption , are relevant to understanding the full scope of TCG's impact.

Uncoupling of Oxidative Phosphorylation

This compound can disrupt the process of ATP synthesis in mitochondria. As a lipophilic weak acid, it can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthase. This leads to a decrease in cellular energy production and can result in a range of sublethal and lethal effects.

Mechanism of this compound as an Uncoupler of Oxidative Phosphorylation.

Oxidative Stress Signaling Pathway

Exposure to chlorophenols can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress. This can damage cellular components such as lipids, proteins, and DNA. Aquatic organisms have antioxidant defense systems to mitigate this damage, but overwhelming ROS production can lead to cellular dysfunction and apoptosis. The Nrf2-Keap1 pathway is a key signaling cascade that regulates the expression of antioxidant enzymes.

Oxidative Stress Signaling Pathway Induced by this compound.

Experimental Workflow for Aquatic Toxicity Assessment

The assessment of the toxicological effects of a chemical like this compound on aquatic life typically follows a structured workflow, incorporating a battery of tests across different trophic levels.

General Experimental Workflow for Aquatic Toxicity Assessment.

References

An In-Depth Technical Guide on the Bioavailability and Bioaccumulation of Tetrachloroguaiacol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloroguaiacol (TeCG), a chlorinated phenolic compound primarily associated with pulp and paper mill effluents, has garnered significant attention due to its environmental persistence and potential toxicological effects. Understanding its bioavailability and bioaccumulation is crucial for assessing its ecological risk and its implications for human and environmental health. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the bioavailability and bioaccumulation of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Bioavailability of this compound

The bioavailability of a chemical substance refers to the fraction of an administered dose that reaches the systemic circulation. While specific quantitative studies on the oral and dermal bioavailability of this compound are limited, its toxicological profile and physicochemical properties provide indirect evidence of its absorption.

Physicochemical Properties Influencing Bioavailability

This compound's bioavailability is influenced by its molecular weight (261.9 g/mol ) and its octanol-water partition coefficient (LogP) of 4.4.[1] Its moderate lipophilicity suggests that it can be absorbed through biological membranes.

Toxicological Data Indicating Absorption

Acute toxicity studies in rats have established an oral LD50 of 1690 mg/kg, indicating that this compound is absorbed through the gastrointestinal tract to an extent sufficient to cause systemic toxicity.[1]

Bioaccumulation of this compound

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. It occurs when the organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. For this compound, bioaccumulation has been primarily studied in aquatic organisms.

Quantitative Data on Bioaccumulation

The bioaccumulation of this compound is typically quantified using the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). BCF refers to the accumulation of a chemical from water, while BAF includes uptake from all sources, including food and sediment.

A study on juvenile rainbow trout (Oncorhynchus mykiss) exposed to this compound reported a 96-hour lethal concentration (LC50) of 0.37 mg/L.[2] While this study demonstrates the toxicity of TeCG, it does not provide a direct BCF value. However, sublethal effects observed at lower concentrations, such as alterations in plasma cortisol and liver glycogen, suggest uptake and systemic distribution of the compound.[2]

| Organism | Exposure Route | Parameter | Value | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Aqueous | 96-h LC50 | 0.37 mg/L | [2] |

Experimental Protocols

Standardized methods are crucial for assessing the bioaccumulation potential of chemical substances. The following outlines the key principles of experimental protocols relevant to determining the bioaccumulation of this compound in aquatic organisms.

OECD Test Guideline 305: Bioaccumulation in Fish

The Organisation for Economic Co-operation and Development (OECD) Test Guideline 305 is the internationally recognized standard for assessing the bioaccumulation of chemicals in fish. This guideline outlines two primary exposure methods: aqueous and dietary.

Aqueous Exposure (for Bioconcentration Factor - BCF):

-

Acclimation: Fish of a recommended species (e.g., rainbow trout, zebrafish) are acclimated to laboratory conditions.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance (this compound) in water for an extended period (typically 28 days). Water and fish tissue samples are collected at regular intervals.

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to clean water and monitored for the elimination of the substance from their tissues.

-

Analysis: The concentrations of the test substance in water and fish tissue are determined using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).

-

Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.

Dietary Exposure (for Biomagnification Factor - BMF):

This method is employed for substances with low water solubility. Fish are fed a diet spiked with the test substance. The principles of uptake and depuration phases and subsequent analysis are similar to the aqueous exposure method.

Analytical Methods for this compound in Biological Tissues

The accurate quantification of this compound in biological matrices is essential for bioavailability and bioaccumulation studies. The typical workflow involves:

-

Sample Preparation: Homogenization of the tissue sample.

-

Extraction: Extraction of this compound from the tissue matrix using an organic solvent.

-

Clean-up: Removal of interfering substances from the extract.

-

Analysis: Quantification of this compound using instrumental analysis, most commonly GC-MS.

Potential Signaling Pathways Affected by this compound

As a xenobiotic compound, this compound has the potential to interact with and disrupt various cellular signaling pathways. While direct studies on this compound are limited, its chemical nature suggests potential interactions with pathways commonly affected by other chlorinated phenols and environmental contaminants.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many environmental pollutants, including dioxins and polychlorinated biphenyls (PCBs). Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the altered expression of a battery of genes, including cytochrome P450 enzymes involved in metabolism. Given its aromatic and chlorinated structure, this compound is a potential ligand for the AhR.

Nrf2-Mediated Oxidative Stress Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under conditions of oxidative stress, which can be induced by xenobiotics, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant and detoxification genes. As a chlorinated phenol, this compound has the potential to induce oxidative stress, thereby activating the Nrf2 pathway.

Conclusion

This compound exhibits physicochemical properties that suggest a potential for both bioavailability and bioaccumulation. While direct quantitative data on its bioavailability in mammals is scarce, toxicological studies confirm its systemic absorption. Bioaccumulation has been observed in aquatic organisms, although more comprehensive studies providing BCF and BAF values are needed for a thorough risk assessment. The standardized OECD 305 protocol provides a robust framework for generating such data. Further research is also warranted to elucidate the specific molecular signaling pathways, such as the AhR and Nrf2 pathways, that are targeted by this compound to better understand its toxicological mechanisms. This knowledge is essential for developing effective strategies to mitigate the environmental impact of this persistent pollutant.

References

Natural Attenuation of Tetrachloroguaiacol in Sediments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and processes involved in the natural attenuation of tetrachloroguaiacol (TeCG) in sediment environments. This compound, a chlorinated phenolic compound primarily associated with pulp and paper mill effluents, is a persistent environmental pollutant. Understanding its fate and transformation in anaerobic sediments is crucial for assessing environmental risk and developing effective remediation strategies. This document summarizes key findings on TeCG's biodegradation, details relevant experimental protocols, and visualizes the critical pathways and workflows.

Data Presentation: Degradation of Chlorinated Guaiacols and Phenols in Anaerobic Sediments

Quantitative data specifically for the anaerobic degradation of this compound in sediments is limited in publicly available literature. However, studies on related chlorinated guaiacols and phenols provide valuable insights into the potential transformation processes and products. The following tables summarize findings from relevant research.

| Compound | Sediment Type | Key Transformation Process(es) | Transformation Product(s) | Degradation Observed | Reference |

| This compound | Not Specified (Pure Culture) | O-demethylation | Not Observed | No | [1] |

| 4,5-Dichloroguaiacol | Not Specified (Pure Culture) | O-demethylation | 4,5-Dichlorocatechol | Yes | [1] |

| 4-Chloroguaiacol | Not Specified (Pure Culture) | O-demethylation | 4-Chlorocatechol | Yes | [1] |

| 2,4-Dichlorophenol (B122985) | Freshwater Lake Sediments | Reductive Dechlorination, Carboxylation | 4-Chlorophenol, Phenol, Benzoate | Yes | [2] |

Table 1: Summary of Anaerobic Transformation of Chlorinated Guaiacols and Phenols. This table highlights the observed metabolic pathways for several chlorinated compounds. Notably, a pure culture of Acinetobacter junii was unable to degrade this compound, suggesting that specific microbial consortia may be required for its attenuation.[1]

| Intermediate | Precursor Compound | Maximum Observed Transformation Rate (μmol/liter⁻¹/day⁻¹) in Acclimated Sediments | Reference |

| 4-Chlorophenol | 2,4-Dichlorophenol | 78 | |

| Phenol | 4-Chlorophenol | 2,130 | |

| Benzoate | Phenol | 2,080 |

Table 2: Transformation Rates of Intermediates in Anaerobic Freshwater Sediments. This table provides an example of transformation rates for key intermediates in the degradation pathway of 2,4-dichlorophenol, which can serve as a proxy for understanding the potential kinetics of TeCG metabolites.

Experimental Protocols: Anaerobic Sediment Microcosm Study

The following provides a detailed methodology for conducting an anaerobic sediment microcosm study to evaluate the natural attenuation of this compound. This protocol is a composite based on standard practices for studying the anaerobic degradation of chlorinated phenols.

1. Sediment and Water Collection:

-

Collect sediment cores from the contaminated site of interest using appropriate coring devices to maintain the sediment structure and redox stratification.

-

Collect site water from the same location.

-

Transport samples to the laboratory on ice and store at 4°C in the dark until use.

2. Microcosm Setup (to be performed in an anaerobic glove box):

-

Homogenize the sediment from the desired depth interval.

-

Distribute a known quantity of homogenized sediment (e.g., 50 g wet weight) into replicate serum bottles (e.g., 160 mL).

-

Add site water to each bottle, leaving a minimal headspace.

-

Spike the microcosms with a stock solution of this compound in a suitable solvent (e.g., methanol) to achieve the desired initial concentration. Include solvent-only controls.

-

Prepare sterile (autoclaved or irradiated) controls to distinguish between biotic and abiotic degradation.

-

Seal the bottles with Teflon-lined septa and aluminum crimps.

-

Incubate the microcosms in the dark at a constant temperature representative of the in-situ conditions.

3. Sampling and Analysis:

-

At designated time points, sacrifice replicate microcosms for analysis.

-

Centrifuge the bottles to separate the sediment and overlying water.

-

Aqueous Phase Analysis:

-

Filter the supernatant.

-

Analyze for TeCG and potential soluble metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate extraction (e.g., liquid-liquid extraction).

-

-

Sediment Phase Analysis:

-

Extract TeCG and its metabolites from the sediment using a suitable solvent (e.g., acetone/hexane mixture) via methods like pressurized solvent extraction (PSE) or sonication.

-

Clean up the extract using solid-phase extraction (SPE) to remove interfering substances.

-

Analyze the final extract by GC-MS for the identification and quantification of TeCG and its transformation products.

-

4. Data Interpretation:

-

Plot the concentration of TeCG and its metabolites over time.

-

Calculate the degradation rate and half-life of TeCG.

-

Identify the major transformation products to elucidate the degradation pathway.

Mandatory Visualization

Caption: Experimental workflow for an anaerobic sediment microcosm study.

Caption: Proposed anaerobic degradation pathway of this compound.

References

Tetrachloroguaiacol CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloroguaiacol (TeCG), a chlorinated phenolic compound, is primarily recognized as a significant environmental contaminant originating from the chlorine bleaching process in wood pulp mills.[1] Its persistence and toxicity have prompted extensive research into its biological and environmental effects. This guide provides a comprehensive overview of this compound, focusing on its chemical properties, toxicological data, experimental protocols, and metabolic pathways to support research and development activities.

Chemical and Physical Properties

This compound is a derivative of guaiacol, characterized by the substitution of four hydrogen atoms on the benzene (B151609) ring with chlorine. This substitution significantly influences its chemical and physical properties.

Molecular Structure:

-

Chemical Name: 2,3,4,5-Tetrachloro-6-methoxyphenol

-

CAS Number: 2539-17-5

-

Molecular Formula: C₇H₄Cl₄O₂

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 261.92 g/mol | [2] |

| Melting Point | 119-121 °C | [2] |

| Boiling Point | 316.0 ± 37.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point | 144.9 ± 26.5 °C |

Toxicological Data

The toxicity of this compound has been evaluated in various organisms. The following tables summarize the available acute and subchronic toxicity data.

Acute Toxicity

| Species | Route | LD₅₀ | Reference |

| Rat (Wistar) | Oral | > 50,000 mg/kg |

Subchronic Toxicity of a Related Compound (2,3,4,6-Tetrachlorophenol)

Data on the subchronic toxicity of this compound is limited. However, studies on the structurally similar compound 2,3,4,6-tetrachlorophenol (B30399) (TCP) in Sprague Dawley rats provide valuable insights.

| Duration | Doses | Key Findings | NOAEL | LOAEL | Reference |

| 13 weeks | 0, 10, 25, 50, 100, 200 mg/kg/day | Dose- and time-related increases in liver weight; hepatocyte hypertrophy at ≥25 mg/kg/day. | 10 mg/kg/day | 25 mg/kg/day |

Experimental Protocols

This section details the methodologies for key toxicological and biochemical experiments relevant to the study of this compound.

Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

Test Animals: Healthy, young adult rats of a single sex (typically females), nulliparous and non-pregnant.

Housing and Feeding: Animals are housed in standard conditions with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

Procedure:

-

Dosing: The test substance is administered orally by gavage in a single dose. A stepwise procedure is used with defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Subchronic Oral Toxicity Study in Rats (Adapted from OECD Guideline 408)

Objective: To evaluate the adverse effects of a substance administered in repeated oral doses over a 90-day period.

Test Animals: Healthy young adult rats of both sexes.

Procedure:

-

Dosing: The test substance is administered daily by gavage or in the diet/drinking water at three or more dose levels, plus a control group, for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of hematological and clinical chemistry parameters.

-

Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and tissues are preserved for histopathological examination.

Ethoxyresorufin-O-deethylase (EROD) Activity Assay in Fish Liver

Objective: To measure the induction of Cytochrome P4501A (CYP1A) enzymes as a biomarker of exposure to planar halogenated hydrocarbons like this compound.

Procedure:

-

Sample Preparation: Fish are exposed to the test substance. Livers are then dissected and homogenized in a suitable buffer. The homogenate is centrifuged to obtain the S9 fraction (post-mitochondrial supernatant), which contains the microsomal enzymes.

-

Assay: The S9 fraction is incubated with the substrate 7-ethoxyresorufin (B15458) and a source of NADPH.

-

Measurement: The rate of formation of the fluorescent product, resorufin (B1680543), is measured using a fluorometer. EROD activity is expressed as pmol of resorufin formed per minute per mg of protein.

Metabolic Pathways

The biotransformation of chlorinated compounds is a key area of research for understanding their environmental fate and toxicological profiles. While specific, complete signaling pathways in mammalian systems directly altered by this compound are not well-elucidated, its metabolism by microorganisms has been investigated.

Bacterial Degradation of Chlorinated Aromatic Compounds

Pseudomonas species are known for their ability to degrade a wide range of aromatic compounds, including chlorinated ones. The metabolic pathway often involves initial oxygenation of the aromatic ring, followed by ring cleavage and further degradation into central metabolic intermediates.

Below is a conceptual workflow illustrating the general steps involved in the bacterial degradation of chlorinated aromatic compounds.

Caption: Conceptual workflow of bacterial degradation of this compound.

Conclusion

This compound remains a compound of significant interest due to its environmental prevalence and toxicological properties. This guide has provided key data on its chemical characteristics, toxicity, and relevant experimental methodologies. The provided information on metabolic pathways, particularly microbial degradation, offers a foundation for further research into its bioremediation and mechanisms of toxicity. For professionals in drug development, understanding the toxicokinetics and metabolic fate of such compounds is crucial for evaluating potential off-target effects and environmental impact.

References

An In-depth Technical Guide to the Isomers and Congeners of Tetrachloroguaiacol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloroguaiacol (TCG) is a chlorinated organic compound derived from guaiacol (B22219), a methoxy-substituted phenol. As a class of compounds, chlorinated guaiacols are of significant interest to researchers in environmental science, toxicology, and drug development due to their prevalence as environmental contaminants, primarily from the chlorine bleaching of wood pulp, and their diverse biological activities. Understanding the distinct properties and activities of the various isomers and congeners of TCG is crucial for assessing their toxicological risk and exploring their potential pharmacological applications.

This technical guide provides a comprehensive overview of the isomers and congeners of this compound, with a focus on their physicochemical properties, synthesis, analytical determination, and biological activities, particularly their interaction with the estrogen receptor (ER) and the aryl hydrocarbon receptor (AhR) signaling pathways.

Isomers and Congeners of this compound

The term "isomers" refers to molecules that have the same molecular formula but different arrangements of atoms. For this compound (C₇H₄Cl₄O₂), there are six possible positional isomers, depending on the substitution pattern of the four chlorine atoms on the guaiacol backbone.

Positional Isomers of this compound:

-

3,4,5,6-Tetrachloroguaiacol

-

2,3,4,5-Tetrachloroguaiacol

-

2,3,4,6-Tetrachloroguaiacol

-

2,3,5,6-Tetrachloroguaiacol

-

2,4,5,6-Tetrachloroguaiacol

-

3,4,5-Trichloro-6-methoxy-phenol (an alternative nomenclature for one of the isomers)

"Congeners" are related chemicals, often with a common core structure but varying in the number and/or position of substituent groups. In the context of TCG, congeners include other chlorinated guaiacols with fewer than four chlorine atoms.

Common Congeners of this compound:

-

Dichloroguaiacols: e.g., 4,5-Dichloroguaiacol, 4,6-Dichloroguaiacol, 3,4-Dichloroguaiacol

-

Trichloroguaiacols: e.g., 3,4,5-Trichloroguaiacol, 4,5,6-Trichloroguaiacol, 3,5,6-Trichloroguaiacol

The precise number and position of the chlorine atoms significantly influence the physicochemical properties and biological activities of these compounds.

Data Presentation: Physicochemical and Toxicological Properties

Table 1: Physicochemical Properties of this compound Isomers and Congeners

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |

| Tetrachloroguaiacols | ||||||

| 3,4,5,6-Tetrachloroguaiacol | 2539-17-5 | C₇H₄Cl₄O₂ | 261.92 | 119-121[1][2] | 316 at 760 mmHg[1] | 4.60[2] |

| Trichloroguaiacols | ||||||

| 3,4,5-Trichloroguaiacol | 551-35-9 | C₇H₅Cl₃O₂ | 227.47 | 107-108 | - | - |

| 4,5,6-Trichloroguaiacol | 2668-24-8 | C₇H₅Cl₃O₂ | 227.5 | - | - | 3.8[3] |

| 3,5,6-Trichloroguaiacol | 938-23-8 | C₇H₅Cl₃O₂ | 227.47 | - | - | 3.36 |

| Dichloroguaiacols | ||||||

| 4,5-Dichloroguaiacol | 2460-49-3 | C₇H₆Cl₂O₂ | 193.02 | 72-73 | 146-155 at 19 Torr | 3.3 |

| 4,6-Dichloroguaiacol | 16766-31-7 | C₇H₆Cl₂O₂ | 193.03 | - | - | ~2.5-3.0 |

| 3,4-Dichloroguaiacol | 77102-94-4 | C₇H₆Cl₂O₂ | 193.03 | - | - | - |

Table 2: Toxicological Data of this compound and Congeners

| Compound | Test Type | Route of Exposure | Species | Dose | Reference |

| 3,4,5,6-Tetrachloroguaiacol | LD₅₀ | Oral | Rat | 1690 mg/kg | |

| 3,4,5,6-Tetrachloroguaiacol | TDLo | Oral | Rat | 4004 mg/kg/26W-C |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of TCG isomers and congeners. Below are representative protocols for synthesis, analytical determination, and biological activity assessment.

Synthesis of Chlorinated Guaiacols

The synthesis of specific chlorinated guaiacol isomers can be challenging due to the directing effects of the hydroxyl and methoxy (B1213986) groups on the aromatic ring, often leading to mixtures of products. However, multi-step procedures can provide access to specific isomers.

Example Protocol: Synthesis of 3,4,5-Trichloroguaiacol (adapted from literature on trichlorophenol synthesis)

This protocol is a representative example and may require optimization for guaiacol substrates.

-

Diazotization of 3,4,5-Trichloroaniline (B147634):

-

Dissolve 3,4,5-trichloroaniline in a 30% sulfuric acid solution.

-

Cool the solution to approximately 8°C.

-

Slowly add a solution of sodium nitrite (B80452) in water while maintaining the temperature at 8°C to form the diazonium salt.

-

-

Sandmeyer-like Reaction:

-

In a separate reaction vessel, prepare a solution of copper(II) sulfate (B86663) pentahydrate in 30% sulfuric acid and heat to around 80°C.

-

Slowly add the previously prepared diazonium salt solution to the hot copper sulfate solution.

-

Maintain the reaction at 80°C until completion, monitoring by a suitable method such as gas chromatography (GC).

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent like dichloroethane.

-

Wash the organic phase with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield 3,4,5-trichlorophenol (B165643).

-

-

Methylation to form 3,4,5-Trichloroguaiacol:

-

The resulting 3,4,5-trichlorophenol can be methylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide) to yield 3,4,5-trichloroguaiacol. The reaction conditions need to be carefully controlled to favor O-methylation of the hydroxyl group.

-

Note: Direct chlorination of guaiacol often leads to a mixture of isomers. For example, chlorination of guaiacol in chloroform (B151607) has been reported to primarily form 4,5,6-trichloroguaiacol.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of chlorinated guaiacols in complex matrices.

Protocol: In situ Acetylation and GC/MS Determination of Chlorinated Phenolics in Water

-

Sample Preparation:

-

Take a 300-mL aliquot of the aqueous sample.

-

Spike the sample with internal standards and surrogates.

-

Neutralize the sample with potassium carbonate and then buffer to a pH of 9 to 11.5 to form the phenolate (B1203915) ions.

-

Add acetic anhydride (B1165640) to the aqueous matrix to convert the phenolate ions to their acetate (B1210297) derivatives (in situ acetylation).

-

Extract the resulting phenolic acetates with hexane (B92381).

-

-

GC-MS Analysis:

-

Concentrate the hexane extract to a suitable volume.

-

Inject an aliquot of the extract into a gas chromatograph equipped with a narrow-bore fused silica (B1680970) capillary column (e.g., DB-5ms).

-

Use a temperature program to separate the analytes.

-

Detect the separated compounds using a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Quantify the analytes by comparing their response to the internal standards.

-

Biological Activity Assays

1. Estrogenic Activity: Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay used to screen for chemicals with estrogenic activity.

-

Yeast Culture:

-

Use a genetically modified strain of Saccharomyces cerevisiae that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs).

-

Grow the yeast in an appropriate medium to a suitable cell density.

-

-

Exposure:

-

In a 96-well microtiter plate, add serial dilutions of the test compounds (TCG isomers and congeners) to the yeast culture.

-

Include a positive control (e.g., 17β-estradiol) and a negative control (vehicle solvent).

-

-

Incubation:

-

Incubate the plate at 30°C for a defined period (e.g., 18-24 hours).

-

-

Detection:

-

If using the lacZ reporter gene, add a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).

-

The enzyme produced upon estrogen receptor activation will cleave the substrate, leading to a color change (e.g., yellow to red).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Construct dose-response curves and calculate the EC₅₀ value (the concentration that causes 50% of the maximum response) for each compound.

-

2. Aryl Hydrocarbon Receptor (AhR) Activity: CALUX Bioassay

The Chemically Activated LUciferase eXpression (CALUX) bioassay is a reporter gene assay to determine the AhR-mediated activity of compounds.

-

Cell Culture:

-

Use a mammalian cell line (e.g., H4IIE rat hepatoma cells) that has been stably transfected with a luciferase reporter gene under the control of Dioxin Responsive Elements (DREs).

-

Culture the cells in 96-well plates until they reach a suitable confluency.

-

-

Exposure:

-

Expose the cells to serial dilutions of the test compounds (TCG isomers and congeners).

-

Include a positive control (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD) and a negative control (vehicle solvent).

-

-

Incubation:

-

Incubate the plates at 37°C in a CO₂ incubator for a specified time (e.g., 24 hours).

-

-

Detection:

-

Lyse the cells and add a luciferin (B1168401) substrate.

-

The luciferase enzyme produced upon AhR activation will catalyze the oxidation of luciferin, resulting in light emission.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate dose-response curves and calculate the EC₅₀ value for each compound. The results can be expressed as relative potencies compared to the positive control, TCDD.

-

Signaling Pathways and Biological Effects

This compound and its congeners can exert their biological effects through various mechanisms, with the estrogen receptor and aryl hydrocarbon receptor signaling pathways being of particular interest.

Estrogen Receptor (ER) Signaling

Some chlorinated phenols have been shown to possess estrogenic activity, meaning they can bind to and activate the estrogen receptor, mimicking the effects of the natural hormone estradiol. This can lead to endocrine disruption.

Diagram of Estrogenic Activity Workflow:

Caption: Workflow for determining the estrogenic activity of TCG isomers and congeners using the YES assay.

Upon activation, the estrogen receptor can modulate the expression of target genes, such as vitellogenin, a precursor to egg yolk protein. The induction of vitellogenin in male fish is a well-established biomarker for exposure to estrogenic compounds.

Aryl Hydrocarbon Receptor (AhR) Signaling

Many halogenated aromatic hydrocarbons, including some chlorinated phenols, are known ligands for the aryl hydrocarbon receptor. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes.

Diagram of AhR Signaling Pathway:

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by TCG isomers/congeners.

The activation of the AhR signaling pathway can lead to a range of biological and toxicological effects. One of the key downstream events is the induction of cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of many xenobiotics. The induction of CYP1A1 is often used as a biomarker for AhR activation.

Conclusion

The isomers and congeners of this compound represent a diverse group of compounds with varying physicochemical properties and biological activities. While 3,4,5,6-tetrachloroguaiacol is the most studied isomer, a comprehensive understanding of the entire class of compounds requires further investigation into the properties and activities of the other isomers and congeners.